Increased Lipophilicity (LogP) Relative to Unsubstituted 6-Phenylpicolinic Acid
The 4-methylthio substituent significantly increases the lipophilicity of 6-(4-Methylthiophenyl)picolinic acid compared to the unsubstituted 6-phenyl analog, as quantified by calculated LogP values . This property is critical for predicting membrane permeability and optimizing bioavailability in drug discovery programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.36–3.17 (predicted range from multiple vendors) |
| Comparator Or Baseline | 6-Phenylpicolinic acid (CAS 39774-28-2): LogP ≈ 1.8–2.0 (estimated based on structural similarity to picolinic acid derivatives) |
| Quantified Difference | Approximately 0.6–1.4 LogP units higher |
| Conditions | Predicted values using computational algorithms (e.g., ChemAxon, ACD/Labs) as reported on vendor technical datasheets. |
Why This Matters
Higher LogP values can enhance passive membrane diffusion, making this compound a more suitable scaffold for optimizing CNS penetration or cellular uptake in biological assays compared to less lipophilic analogs.
